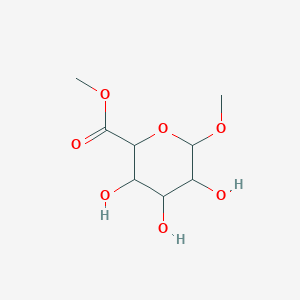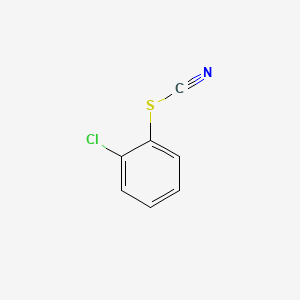![molecular formula C15H12O4 B14737603 5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde CAS No. 3046-82-0](/img/structure/B14737603.png)
5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Methylene disalicylaldehyde: is an organic compound with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.2534 g/mol . It is characterized by the presence of two salicylaldehyde units linked by a methylene bridge. This compound is known for its applications in various fields, including chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylene disalicylaldehyde typically involves the condensation of salicylaldehyde with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two salicylaldehyde molecules .
Industrial Production Methods: Industrial production methods for 5,5’-Methylene disalicylaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-Methylene disalicylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of 5,5’-Methylene disalicylic acid.
Reduction: Formation of 5,5’-Methylene disalicyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5,5’-Methylene disalicylaldehyde is used as a building block in the synthesis of complex organic molecules and coordination compounds. It serves as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers .
Biology: In biological research, 5,5’-Methylene disalicylaldehyde is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving aldehyde groups .
Medicine: Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs .
Industry: In the industrial sector, 5,5’-Methylene disalicylaldehyde is used in the production of polymers, resins, and other materials. Its reactivity and ability to form stable complexes make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 5,5’-Methylene disalicylaldehyde involves its ability to form stable complexes with metal ions. This property is exploited in various applications, including catalysis and enzyme inhibition. The compound can interact with metal ions through its aldehyde and hydroxyl groups, forming coordination bonds that stabilize the metal center .
Comparación Con Compuestos Similares
Salicylaldehyde: A simpler analog with only one aldehyde group.
5,5’-Methylenebis(2-hydroxybenzoic acid): A related compound with carboxylic acid groups instead of aldehyde groups.
4,4’-Methylenebis(2-hydroxybenzaldehyde): A similar compound with a different substitution pattern on the aromatic rings.
Uniqueness: 5,5’-Methylene disalicylaldehyde is unique due to its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions. Its methylene bridge provides structural rigidity, making it a valuable building block in the synthesis of complex molecules and materials .
Propiedades
Número CAS |
3046-82-0 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
5-[(3-formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C15H12O4/c16-8-12-6-10(1-3-14(12)18)5-11-2-4-15(19)13(7-11)9-17/h1-4,6-9,18-19H,5H2 |
Clave InChI |
OWPBOKWFRAIKTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C=O)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


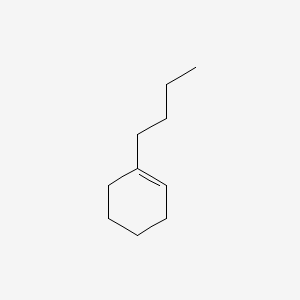
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
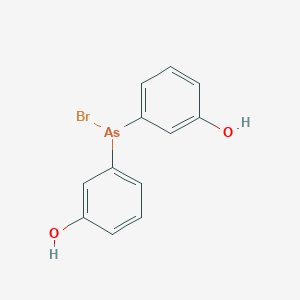
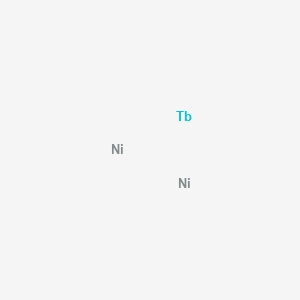
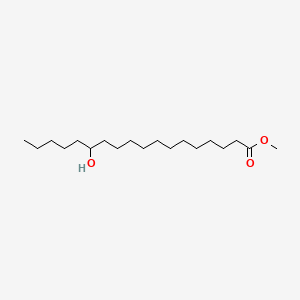
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
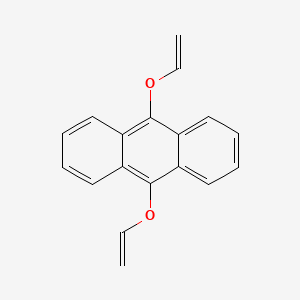
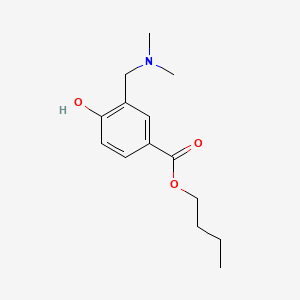
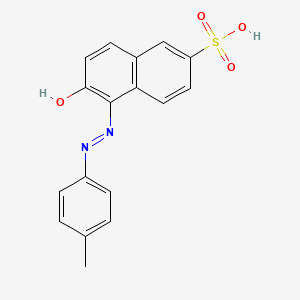

![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)
![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
